molecular formula C11H8ClFN2 B2570893 3-Chloro-6-(2-fluorobenzyl)pyridazine CAS No. 200001-63-4

3-Chloro-6-(2-fluorobenzyl)pyridazine

Cat. No.: B2570893
CAS No.: 200001-63-4
M. Wt: 222.65
InChI Key: NUSUDJFZOPVUDR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-fluorobenzyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

3-chloro-6-[(2-fluorophenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSUDJFZOPVUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous solution of lithium hydroxide (2 g /10 ml of water) was added to a solution of methyl 2-(2-fluorophenyl)-2-(6-chloropyridazin-3-yl)acetate (4.25 g, 14.84 mmol) [prepared as described above] in methanol (30 ml). After 1.5 h, acetic acid (10 ml) was added and the stirring was continued overnight. The product was extracted into ether, and the extract was washed with water, aqueous NaHCO3, and brine, and dried over MgSO4. The solvent was removed in vacuo and the crude was chromatographed on a silica gel column (10% ethyl acetate in hexanes) to give 6-(2-fluorobenzyl)-3-chloropyridazine (2.56 g) as an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-fluorophenyl)-2-(6-chloropyridazin-3-yl)acetate
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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